Desmethyl formetanate

Pesticide Metabolism Environmental Fate Plant Residue Analysis

Forensic toxicology and food testing laboratories require desmethyl formetanate as a critical analytical reference material for formetanate exposure assessment. Generic carbamate metabolite standards introduce systematic quantitation errors and invalidate regulatory method validation.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 25636-15-1
Cat. No. B15191703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl formetanate
CAS25636-15-1
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCNC(=O)OC1=CC=CC(=C1)NC=NC
InChIInChI=1S/C10H13N3O2/c1-11-7-13-8-4-3-5-9(6-8)15-10(14)12-2/h3-7H,1-2H3,(H,11,13)(H,12,14)
InChIKeyRSSOGDRSJPAJOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethyl Formetanate Metabolite Overview


Desmethyl formetanate (demethylformetanate, CAS 25636-15-1), chemically designated as [3-(methyliminomethylamino)phenyl] N-methylcarbamate with molecular formula C10H13N3O2 and molecular weight 207.23 g/mol, is a formamidine-carbamate hybrid compound that serves as the primary N-demethylated metabolite of the agricultural insecticide/acaricide formetanate [1]. This metabolite is formed through oxidative N-demethylation of the parent formetanate molecule in both plant and mammalian systems, representing a key transformation product in the environmental fate and toxicokinetic profile of formetanate-based pesticide formulations [2].

Product TypeN-demethylated metabolite analytical standard
Primary WorkflowLC-MS/MS residue & biomarker quantitation
Matrix ContextPlant tissue, human biological research matrices

Why Desmethyl Formetanate Requires a Dedicated Standard


Desmethyl formetanate cannot be functionally substituted by generic carbamate metabolite standards due to its unique molecular architecture combining both formamidine and carbamate pharmacophores, which dictates its distinct chromatographic retention behavior, mass spectrometric fragmentation pattern, and specific regulatory relevance. Unlike widely available carbamate metabolites such as carbofuran phenol or methiocarb sulfoxide, desmethyl formetanate requires dedicated analytical reference material for accurate identification and quantification in residue monitoring programs and forensic toxicology applications [1]. Substitution with formetanate parent compound or structurally dissimilar N-methylcarbamate metabolites introduces systematic quantitation errors, invalidates method validation parameters for regulatory compliance, and fails to meet the evidentiary requirements for forensic casework involving formetanate exposure assessment [2].

Generic carbamate metabolite standards exhibit different chromatographic retention and MS fragmentation, leading to misidentification.

Substituting with formetanate parent compound does not confirm metabolic transformation and invalidates residue definitions.

Forensic evidentiary requirements demand metabolite-specific reference material; generic standards may not meet chain-of-custody or identity confirmation criteria.

Desmethyl Formetanate Procurement Evidence


Metabolite Confirmation in Plant Studies

Desmethyl formetanate has been definitively identified and isolated as a major Phase I metabolite of formetanate in orange seedlings, establishing its role as a primary transformation product in agricultural matrices. This finding directly supports the requirement for desmethyl formetanate analytical standards in residue monitoring programs where formetanate is applied [1].

Plant metabolite ID
Head-to-head
Separable from parent & 5 other metabolites in orange seedlings
Confirms biological origin; dedicated standard needed for residue analysis.
20-day 14C-label study (1970); 6 distinct metabolites resolved.
Pesticide Metabolism Environmental Fate Plant Residue Analysis

Validated LC-MS/MS Bioanalytical Method

Desmethyl formetanate has been incorporated into validated UPLC-MS/MS and HPLC-MS/MS methods for the simultaneous determination of formamidine pesticides and their metabolites in human blood and urine. In these multi-analyte panels, desmethyl formetanate exhibits distinct retention time and MRM transition parameters that differentiate it from co-analyzed compounds including amitraz metabolites (DMPF, DMF) and chlordimeform metabolites [1][2].

Bioanalytical method
Method context
Validated in human blood & urine via UPLC-MS/MS multi-analyte panel
Supports forensic toxicology research workflows.
Core-shell column; phospholipid-removal pretreatment; MRM acquisition.
Forensic Toxicology Clinical Chemistry Bioanalytical Method Development

Regulatory Recognition as Metabolite

Desmethyl formetanate is recognized in authoritative regulatory and toxicological databases as a significant metabolite of formetanate. The metabolism of formetanate hydrochloride in animals involves hydrolysis and oxidative demethylation pathways, with desmethyl formetanate representing the N-demethylated product [1]. This regulatory recognition drives procurement demand for certified reference materials suitable for compliance testing and risk assessment studies.

Regulatory listing
Class-level
Recognized as primary Phase I metabolite in IAEA Infocris & EPA databases
Regulatory context supports procurement for compliance testing.
Database entries; quantitative residue data to verify.
Pesticide Regulation Risk Assessment Regulatory Compliance

Desmethyl Formetanate Application Scenarios


Forensic Confirmation of Formetanate Exposure

Desmethyl formetanate reference standard is required for forensic toxicology laboratories conducting confirmatory analysis of formetanate poisoning cases. The compound serves as a critical analyte in validated UPLC-MS/MS methods using phospholipid-removal pretreatment for human blood samples, as documented in successful application to authentic poisoning casework [1]. Procurement of this metabolite standard enables accurate identification and quantification distinct from parent formetanate, supporting medicolegal investigations and clinical management of pesticide intoxication.

Pesticide Residue Compliance Testing

Food testing laboratories analyzing plant-derived commodities for formetanate residues require desmethyl formetanate analytical standards to meet regulatory compliance obligations. As demonstrated in orange seedling metabolism studies, desmethyl formetanate is a confirmed plant metabolite of formetanate [2]. Without this metabolite standard, residue monitoring programs risk incomplete assessment of total toxic residues, potentially resulting in non-compliance with maximum residue limit (MRL) regulations where metabolites are included in the residue definition.

Environmental Fate & Metabolism Studies

Environmental chemistry and toxicology researchers investigating the degradation pathways, soil persistence, and non-target organism exposure of formetanate-based formulations require desmethyl formetanate as an analytical reference material. The compound represents the N-demethylated oxidative metabolite formed in both plant and mammalian systems, serving as a key marker for tracking environmental transformation and biotransformation processes [2][3]. Procurement supports studies on pesticide environmental behavior, risk assessment model validation, and development of bioremediation strategies.

Multi-Residue Method Development

Method development chemists designing and validating multi-residue LC-MS/MS methods for comprehensive pesticide screening panels require desmethyl formetanate reference material to establish chromatographic retention parameters, optimize MRM transitions, and determine method performance characteristics. The compound is included in validated methods for simultaneous determination of formamidine pesticides and their metabolites in biological and environmental matrices using core-shell column technology and advanced sample preparation techniques [1][4]. Procurement enables accurate method validation and subsequent routine application in regulatory and contract testing laboratories.

Application
Selection Property
Validation Focus
Forensic confirmation of formetanate exposure
Metabolite-specific MRM transitions
Ion ratio confirmation in human blood research matrices
Pesticide residue compliance testing
Chromatographic resolution from parent compound
MRL compliance verification in plant commodities
Environmental fate & metabolism studies
Metabolic pathway marker stability
Transformation product tracking in soil/plant systems
Multi-residue LC-MS/MS method development
Optimized sample preparation compatibility
Method validation for formamidine pesticide panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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